molecular formula C7H5ClN2 B040424 6-Chloroimidazo[1,2-a]pyridine CAS No. 6188-25-6

6-Chloroimidazo[1,2-a]pyridine

Cat. No.: B040424
CAS No.: 6188-25-6
M. Wt: 152.58 g/mol
InChI Key: XQEGYCZJSVFGEE-UHFFFAOYSA-N
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Description

6-Chloroimidazo[1,2-a]pyridine is an organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloroimidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with chloroacetaldehyde in the presence of a base, followed by cyclization to form the imidazo[1,2-a]pyridine ring .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and other advanced technologies can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Chloroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can have different biological and chemical properties .

Scientific Research Applications

Pharmaceutical Development

6-Chloroimidazo[1,2-a]pyridine is primarily recognized for its role as an intermediate in the synthesis of pharmaceuticals. Its unique structure facilitates the development of drugs targeting various conditions, especially neurological disorders.

  • Key Applications :
    • Anticancer Agents : Research has shown that derivatives of this compound exhibit potent inhibitory activity against the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is crucial in cancer progression. For instance, a study highlighted the synthesis of several derivatives that demonstrated submicromolar activity against tumor cell lines, indicating their potential as lead compounds in cancer therapy .
    • Anti-inflammatory Drugs : The compound is also explored for its potential in developing anti-inflammatory medications .

Biological Research

In biological research, this compound is utilized to investigate enzyme mechanisms and receptor interactions.

  • Mechanism Studies : It aids in understanding complex biological pathways by serving as a tool for studying enzyme inhibition and receptor binding dynamics .
  • Fluorescent Probes : The compound has been incorporated into fluorescent probes for monitoring pH levels in biological systems, showcasing its versatility in biochemical applications .

Agricultural Chemistry

The compound shows promise in agricultural chemistry, particularly in developing agrochemicals.

  • Fungicides and Herbicides : Its ability to inhibit specific biological pathways makes it a candidate for creating effective fungicides and herbicides that are environmentally safer . Research continues to explore its efficacy against various pests and pathogens.

Material Science

In material science, this compound is being investigated for its potential to enhance material properties.

  • Polymer Development : Researchers are exploring its use in creating polymers with improved thermal and mechanical properties. This application could lead to advancements in materials used in various industrial sectors .

Analytical Chemistry

The compound serves as a standard reference material in analytical chemistry.

  • Standardization : It is employed in various analytical techniques to ensure accuracy and reliability in measurements related to other compounds .

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Pharmaceutical Development Derivatives showed IC50 values ranging from 0.09 μM to 0.43 μM against tumor cell lines.
Biological Research Development of pH-responsive fluorescent probes based on the compound's structure.
Agricultural Chemistry Investigated for use in eco-friendly fungicides and herbicides.
Material Science Potential applications in advanced polymers enhancing chemical resistance.
Analytical Chemistry Used as a standard for ensuring measurement accuracy in various samples.

Comparison with Similar Compounds

6-Chloroimidazo[1,2-a]pyridine can be compared with other imidazo[1,2-a]pyridine derivatives:

The uniqueness of this compound lies in its versatility and wide range of applications in various scientific fields.

Biological Activity

6-Chloroimidazo[1,2-a]pyridine is a significant compound within the imidazo[1,2-a]pyridine class, known for its diverse biological activities. This article delves into its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Overview of Imidazo[1,2-a]pyridine Derivatives

Imidazo[1,2-a]pyridine derivatives have gained attention due to their broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. Specifically, this compound has been identified as a promising candidate in drug discovery efforts targeting various diseases.

Antimicrobial Activity

Recent studies have highlighted the effectiveness of this compound against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). The compound exhibits potent activity with minimum inhibitory concentrations (MIC) ranging from 0.07 to 0.14 μM against Mycobacterium tuberculosis (Mtb) strains. Notably, derivatives with modifications at the C2 and C6 positions significantly enhance potency against both extracellular and intracellular Mtb forms .

Anticancer Properties

This compound has shown promising results in anticancer assays. In vitro studies indicate submicromolar inhibitory activity against various tumor cell lines. For instance, compounds derived from this scaffold have been evaluated for their ability to inhibit phosphoinositide 3-kinase alpha (PI3Kα), a crucial target in cancer therapy. The structure-activity relationship analysis suggests that modifications at specific positions can lead to enhanced anticancer efficacy .

Structure-Activity Relationship (SAR)

The SAR studies of this compound reveal critical insights into how different substituents affect biological activity:

  • Chlorine Substitution : The presence of a chlorine atom at the 6-position significantly enhances the compound's activity compared to other halogen substitutions.
  • Linker Variations : Variations in linkers connecting the imidazo ring to other functional groups influence lipophilicity and binding affinity to target proteins.
  • Functional Group Modifications : The introduction of various functional groups at the C2 position has been shown to modulate the compound's potency against different biological targets .

Case Studies

Case Study 1: Antitubercular Activity
A series of imidazo[1,2-a]pyridine-3-carboxamides were synthesized and tested for their antitubercular activity. Compounds with a 6-chloro substitution exhibited MIC values as low as 0.0009 μM against extracellular Mtb . This study underscores the potential of this compound class in developing new anti-TB therapies.

Case Study 2: Anticancer Activity
In another investigation focusing on PI3Kα inhibition, several derivatives of this compound were synthesized and evaluated. The results indicated that specific modifications led to significant inhibitory effects on cancer cell proliferation, highlighting the compound's potential in oncology .

Properties

IUPAC Name

6-chloroimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2/c8-6-1-2-7-9-3-4-10(7)5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQEGYCZJSVFGEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN2C=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00377406
Record name 6-chloroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6188-25-6
Record name 6-chloroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 50% aq. chloroacetaldehyde (1.1 eq, 291 mmol, 37 ml) in ethanol (700 ml) is added 3-amino-6-chloro-pyridine (1 eq, 264 mmol, 34 g) at room temperature. The reaction mixture is refluxed for 3 hours. The solvent is removed in vacuo and the crude product is dissolved in water (400 ml). The aqueous solution is treated with sodium bicarbonate to pH=8 and extracted with dcm (3×250 ml), the organic layer is dried (MgSO4) and evaporated to give a brown solid (39.2 g) 6-chloro-imidazo[1,2-a]pyridine; [M+H]+153(155)
Quantity
37 mL
Type
reactant
Reaction Step One
Quantity
34 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common synthetic routes for 6-chloroimidazo[1,2-a]pyridine and its derivatives?

A1: Several synthetic approaches have been explored for this compound and its derivatives. One method involves reacting 2-amino-5-chloropyridine with N,N-dimethylformamide dimethylacetal to form an intermediate, (E)-N'-(5-chloropyridine-2-yl)-N,N-dimethylformamidine. This intermediate is then reacted with bromoacetonitrile under basic conditions to yield this compound-3-formonitrile. [] Another method utilizes palladium(0)-catalyzed C-H alkenylation to directly functionalize 6-chloroimidazo[1,2-a]pyridines with bromoalkenes, resulting in 3-alkenylimidazo[1,2-a]pyridines. [] This method offers a direct route to diversely substituted derivatives.

Q2: Can the 6-chloro substituent on the imidazo[1,2-a]pyridine scaffold be further functionalized?

A2: Yes, research has demonstrated the successful functionalization of the 6-chloro substituent. For instance, Suzuki cross-coupling reactions have been employed to introduce various aryl groups to the 6-position of this compound. [] This versatility in functionalization expands the possibilities for creating a library of compounds with tailored properties.

Q3: Are there any reported applications of this compound derivatives as fluorescent probes?

A3: While the provided research papers don't explicitly delve into applications as fluorescent probes, a related study highlights the potential of a this compound-2-carboxylic acid derivative for pH sensing. [] This suggests that the unique electronic properties of this scaffold could be exploited for developing fluorescent probes for various applications.

Q4: What are the advantages of using microwave-assisted synthesis in the context of this compound synthesis?

A4: Microwave-assisted synthesis has been shown to significantly accelerate reaction rates and improve yields in organic synthesis, including reactions involving this compound. Specifically, palladium(0)-catalyzed C3 alkenylation of imidazo[1,2-a]pyridines benefited from microwave irradiation, leading to shorter reaction times and higher product yields compared to conventional heating methods. []

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